Comprehensive Characterization and Purity Profiling of N-(2-Hydroxyethyl)-2-piperidinecarboxamide Hydrochloride
Comprehensive Characterization and Purity Profiling of N-(2-Hydroxyethyl)-2-piperidinecarboxamide Hydrochloride
Executive Summary
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride is a highly polar, functionalized aliphatic heterocycle. Structurally related to the pipecolic acid derivatives and the bupivacaine/ropivacaine family of local anesthetics[1], this compound serves as a critical synthetic intermediate, a hydrophilic analog in structure-activity relationship (SAR) studies, and a potential degradant/metabolite in pharmaceutical development.
Because the molecule contains a basic secondary amine, a primary alcohol, and a carboxamide group, it presents unique analytical challenges. Its high polarity often results in poor retention on standard reversed-phase chromatographic systems, and the stereocenter at the C2 position of the piperidine ring necessitates rigorous chiral evaluation[2]. This whitepaper outlines the definitive methodologies for the structural elucidation, purity assessment, and chiral characterization of this compound, grounded in field-proven analytical chemistry principles.
Molecular Architecture & Physicochemical Rationale
To design an effective characterization strategy, one must first analyze the compound's structural causality. The free base of N-(2-hydroxyethyl)piperidine-2-carboxamide (C8H16N2O2) has a molecular weight of 172.22 g/mol [3]. However, the secondary amine of the piperidine ring possesses a pKa of approximately 9.5–10.0. At ambient conditions and physiological pH, this nitrogen is protonated.
Isolating the compound as a hydrochloride salt (MW: 208.68 g/mol ) is a deliberate chemical choice to enhance solid-state stability, prevent atmospheric carbon dioxide absorption (which forms carbamates with free amines), and improve aqueous solubility.
Table 1: Key Physicochemical Attributes
| Property | Value / Description | Analytical Implication |
| Chemical Formula | C8H16N2O2 • HCl | Requires exact mass confirmation via HRMS. |
| Molecular Weight | 208.68 g/mol (Salt) / 172.22 g/mol (Base) | Mass spectrometry must account for the loss of HCl. |
| LogP (estimated) | -1.0 to -1.5 (highly hydrophilic)[3] | Poor retention on standard C18; requires HILIC or polar-embedded RP-HPLC. |
| Stereocenters | 1 (C2 of the piperidine ring) | Enantiomeric excess (ee%) must be determined via Chiral SFC or HPLC[1]. |
| H-Bond Donors/Acceptors | Donors: 3 (NH2+, Amide NH, OH) / Acceptors: 3 | Strong potential for secondary interactions with silica column matrices. |
Structural Elucidation Strategy
A robust structural confirmation relies on orthogonal techniques. The workflow below outlines the logical progression from macro-level connectivity to stereochemical confirmation.
Analytical workflow for the comprehensive characterization of the target hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical. While the compound is highly water-soluble, using D2O will result in the rapid deuterium exchange of the hydroxyl (-OH), amide (-NH), and protonated amine (-NH2+) protons, rendering them invisible. Therefore, DMSO-d6 is the solvent of choice to observe these exchangeable protons and confirm the integrity of the functional groups[4].
Table 2: Expected 1H NMR Spectral Assignments (DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| 8.80 - 9.20 | Broad singlet | 2H | Piperidine -NH2+ | Broadening due to quadrupolar relaxation of N and rapid exchange dynamics. |
| 8.10 - 8.30 | Triplet | 1H | Amide -NH | Couples with the adjacent methylene (-CH2) of the hydroxyethyl group. |
| 4.60 - 4.80 | Broad singlet | 1H | Hydroxyl -OH | Disappears upon D2O shake. |
| 3.65 - 3.85 | Multiplet | 1H | Piperidine C2-H | Shifted downfield due to the adjacent protonated amine and carbonyl group. |
| 3.40 - 3.55 | Multiplet | 2H | Hydroxyethyl -CH2-O | Deshielded by the adjacent electronegative oxygen. |
| 3.10 - 3.30 | Multiplet | 2H | Hydroxyethyl N-CH2 | Deshielded by the amide nitrogen. |
| 1.40 - 2.20 | Multiplets | 6H | Piperidine C3, C4, C5 | Aliphatic ring protons; complex splitting due to axial/equatorial environments. |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is ideal because the basic piperidine nitrogen readily accepts a proton (or is already protonated in the salt form). The expected monoisotopic mass for the free base [M+H]+ is 173.1285 m/z . Fragmentation typically yields a loss of the hydroxyethyl group and cleavage of the carboxamide bond, producing a characteristic piperidinium ion fragment at m/z 84.08.
Chromatographic Purity Assessment
Analyzing polar, basic compounds like N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride presents a classic chromatographic dilemma. Standard C18 columns often fail to retain the analyte, causing it to elute in the void volume. Furthermore, residual silanols on the silica support can ionize at mid-pH, creating strong secondary electrostatic interactions with the protonated piperidine nitrogen, leading to severe peak tailing[4].
Decision matrix for chromatographic method development of polar basic analytes.
To solve this, we employ a low-pH reversed-phase method using a polar-embedded stationary phase (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP). The low pH (using 0.1% Trifluoroacetic acid, TFA) serves a dual purpose: it fully protonates the analyte for consistent retention and neutralizes residual silanols on the column, preventing tailing[4]. TFA also acts as a volatile ion-pairing agent, increasing the apparent hydrophobicity of the compound and improving retention.
Chiral Separation Considerations
Because the C2 position of the piperidine ring is chiral, the synthesis of this compound (often derived from racemic pipecolic acid) can yield a mixture of enantiomers. Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or IC) is the industry standard for resolving piperidine-2-carboxamide derivatives due to its high efficiency and mild conditions[2].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include System Suitability Testing (SST) criteria that must be met before data is considered valid, ensuring the trustworthiness of the results.
Protocol A: Chemical Purity Determination via RP-HPLC-UV
Objective: Quantify the chemical purity of the target compound and detect related synthetic impurities (e.g., unreacted pipecolic acid or des-hydroxyethyl derivatives).
Materials & Reagents:
-
Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Diluent: Water:Acetonitrile (90:10, v/v).
Step-by-Step Execution:
-
System Equilibration: Flush the column with 100% Mobile Phase A for 15 minutes at 1.0 mL/min. This ensures the stationary phase is fully hydrated, which is critical for retaining polar analytes.
-
Gradient Programming: Set the following linear gradient to ensure elution of both the polar API and any lipophilic impurities[4]:
-
0.0 - 5.0 min: 2% B (Isocratic hold to retain the polar analyte)
-
5.0 - 20.0 min: 2% to 60% B
-
20.0 - 25.0 min: 60% to 95% B
-
25.0 - 30.0 min: 95% B (Column wash)
-
30.1 - 40.0 min: 2% B (Re-equilibration)
-
-
System Suitability Testing (SST): Inject a resolution mixture containing N-(2-Hydroxyethyl)-2-piperidinecarboxamide (1.0 mg/mL) and Pipecolic acid (0.1 mg/mL).
-
Self-Validation Metric: The resolution ( Rs ) between the two peaks must be ≥2.5 . The tailing factor ( Tf ) of the main peak must be ≤1.5 . If Tf>1.5 , verify the pH of Mobile Phase A; insufficient TFA will cause silanol interactions.
-
-
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of diluent. Sonicate for 2 minutes.
-
Acquisition: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, the amide bond absorption at low UV is required)[1].
-
Data Analysis: Calculate purity using the area normalization method, excluding the solvent front and system peaks.
Protocol B: Enantiomeric Excess (ee%) via Analytical SFC
Objective: Determine the ratio of (R)- and (S)-enantiomers.
Step-by-Step Execution:
-
System Setup: Utilize an analytical SFC system equipped with a Chiralpak IC column (4.6 × 150 mm, 3 µm)[2].
-
Mobile Phase: CO2 (A) and Methanol containing 0.2% Isopropylamine (IPA) (B).
-
Causality: IPA is a basic additive crucial for SFC of basic amines. It competes for active acidic sites on the chiral stationary phase, preventing irreversible binding and peak tailing of the piperidine nitrogen.
-
-
Isocratic Method: Run at 25% B, back-pressure of 120 bar, temperature of 35 °C, and a flow rate of 3.0 mL/min.
-
SST Validation: Inject a racemic standard of the compound.
-
Self-Validation Metric: The baseline resolution ( Rs ) between the (R) and (S) enantiomers must be ≥2.0 .
-
-
Sample Injection: Inject 5 µL of the sample (prepared at 2.0 mg/mL in Methanol).
-
Calculation: ee%=AreaR+AreaS∣AreaR−AreaS∣×100 .
Conclusion
The comprehensive characterization of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride requires a nuanced understanding of its physicochemical properties. By leveraging DMSO-d6 for NMR to preserve exchangeable protons, employing low-pH polar-embedded HPLC to mitigate silanol interactions, and utilizing basic-modified SFC for chiral resolution, researchers can establish a self-validating, highly accurate analytical profile for this critical compound.
References
-
ACS Publications. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Retrieved March 31, 2026, from [Link]
-
The Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved March 31, 2026, from [Link]
-
National Institutes of Health (NIH) / PubMed Central. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved March 31, 2026, from[Link]



